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molecular formula C10H9N B018517 4-Methylisoquinoline CAS No. 1196-39-0

4-Methylisoquinoline

Cat. No. B018517
M. Wt: 143.18 g/mol
InChI Key: OCOLIBYZTNPPAB-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

In a hydrogen atmosphere 0.50 g (3.5 mmol) 4-methyl-isoquinoline, 50 mg platinum dioxide in 50 mL methanol and 3.5 mL 1M aqueous hydrochloric acid solution were hydrogenated at RT and 3 bar for 4 h. After removal of the catalyst by suction filtering the reaction mixture was evaporated down. A mixture of educt and product was obtained, which was reacted further without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
atmosphere
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[N:6][CH:5]=1.[ClH:14]>CO.[Pt](=O)=O>[ClH:14].[CH3:3][CH:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][NH:6][CH2:5]1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
atmosphere
Quantity
0.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CN=CC2=CC=CC=C12
Step Four
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at RT
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst by suction
FILTRATION
Type
FILTRATION
Details
filtering the reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated down
ADDITION
Type
ADDITION
Details
A mixture of educt
CUSTOM
Type
CUSTOM
Details
product was obtained
CUSTOM
Type
CUSTOM
Details
which was reacted further without any further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
Cl.CC1CNCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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